tert-Butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOYBSJHTACSNI-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Naturally Occurring Amino Acids
L-Proline and its derivatives serve as common starting materials due to their inherent stereochemical properties. For example, L-proline can be functionalized at the 4-position to introduce the methoxy group. A patented method involves:
-
Methylation : Treatment of (S)-proline with methyl iodide under basic conditions to yield (S)-4-methoxyproline.
-
Ring Expansion : Oxidative ring expansion using hydrogen peroxide and catalytic tungstic acid to form the piperidine scaffold.
-
Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).
This route achieves the desired stereochemistry but requires careful control of reaction conditions to avoid epimerization.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of pyridine precursors offers a more direct route. For instance:
-
Substrate Preparation : 3-Amino-5-methoxy-1,2,5,6-tetrahydropyridine is synthesized via condensation of acrylate derivatives with methoxylamine.
-
Hydrogenation : Using a chiral ruthenium catalyst (e.g., Ru(BINAP)), the tetrahydropyridine is hydrogenated to yield the cis-3S,5R piperidine isomer with >95% enantiomeric excess (ee).
Functional Group Installation and Protection
Introduction of the Methoxy Group
The 5-methoxy group is typically introduced via nucleophilic substitution or Mitsunobu reaction:
-
Nucleophilic Substitution : A hydroxylated piperidine intermediate (e.g., tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate) is treated with methyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF). Yields range from 70–85%, with minimal racemization.
-
Mitsunobu Reaction : The hydroxyl group is displaced using methanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine. This method achieves higher stereoretention (>98%) but requires stoichiometric reagents.
Amino Group Protection and Deprotection
The Boc group is universally employed for amine protection due to its stability under basic conditions. Key steps include:
-
Protection : Reaction of 3-aminopiperidine with di-tert-butyl dicarbonate in THF/water (1:1) at 0°C.
-
Selective Deprotection : In cases where temporary protection is needed, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate.
Resolution of Racemic Mixtures
For non-stereoselective routes, enzymatic resolution or chiral chromatography is employed:
-
Enzymatic Resolution : Racemic tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate is treated with immobilized lipase (e.g., Candida antarctica) in isopropyl acetate, selectively hydrolyzing the undesired enantiomer. The remaining ester is isolated with >99% ee.
-
Chiral Chromatography : Preparative high-performance liquid chromatography (HPLC) using a Chiralpak AD-H column resolves enantiomers with baseline separation.
Scalable Industrial Methods
A patented large-scale synthesis (WO2009133778A1) outlines the following optimized protocol:
-
Starting Material : tert-Butyl 3-(ethoxycarbonylamino)piperidine-1-carboxylate.
-
Deprotection : Reaction with sodium hydroxide (2–5 equiv.) in ethanol/water (3:1) at 80°C for 3 hours.
-
Methylation : Direct treatment with methyl iodide (1.2 equiv.) and potassium carbonate (2.5 equiv.) in DMF at 50°C.
-
Isolation : Extraction with ethyl acetate, followed by crystallization from hexane/ethyl acetate (4:1).
Yield : 78% over two steps; Purity : >99% by HPLC.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Research indicates that tert-butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate exhibits various biological activities, making it a candidate for therapeutic applications:
- Neurological Disorders : The compound has shown promise in treating conditions such as Alzheimer's disease due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preliminary studies suggest it may modulate receptor activity, which could be beneficial in neuroprotection .
- Pharmacological Studies : The structural characteristics of this compound allow for interactions with various biological targets. Its reactivity is attributed to its functional groups, enabling the synthesis of analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods emphasize the importance of stereochemistry and functional group modifications for achieving desired pharmacological effects:
| Synthesis Method | Description |
|---|---|
| Direct Amination | Involves the reaction of tert-butyl piperidine derivatives with amines to introduce the amino group. |
| Methoxy Group Introduction | Utilizes methoxylation techniques to install the methoxy group at the 5-position of the piperidine ring. |
| Carboxylation | Employs carboxylic acid derivatives to introduce the carboxylate functionality at the 1-position of the piperidine ring. |
Case Studies and Research Findings
Numerous studies have explored the applications of this compound in various contexts:
- In Vitro Studies : A study demonstrated that this compound significantly improved cell viability in astrocytes exposed to amyloid beta peptide (Aβ 1-42), indicating its protective role against neurotoxic agents .
- In Vivo Studies : In animal models simulating Alzheimer's disease, this compound was evaluated for its effects on cognitive decline and oxidative stress markers. While it showed potential in reducing oxidative stress, overall cognitive improvement was not statistically significant compared to established treatments like galantamine .
Potential Applications in Medicinal Chemistry
The unique properties of this compound suggest several applications in medicinal chemistry:
- Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new therapeutic agents targeting neurological disorders.
- Synthesis of Derivatives : The compound serves as a versatile building block for synthesizing novel derivatives with tailored pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents at the 5-position of the piperidine ring and stereochemistry. Below is a detailed comparison:
Substituent Variations at the 5-Position
Table 1: Key Structural and Physical Properties
Key Observations :
Methoxy vs. Hydroxy :
- The methoxy group in the target compound is less polar than the hydroxy group in its analog, leading to differences in solubility and hydrogen-bonding capacity. The hydroxy variant (216.28 g/mol) may exhibit higher aqueous solubility but lower metabolic stability due to oxidative susceptibility .
Methoxy vs. This impacts pharmacokinetic properties such as absorption and distribution .
Methoxy vs. Trifluoromethyl :
- The trifluoromethyl group (268.28 g/mol) introduces strong electron-withdrawing effects, which can alter electronic distribution and binding affinity in biological targets. This substituent is often used to improve metabolic stability and bioavailability .
Methoxy vs. However, it lacks the steric bulk of methoxy, which may reduce steric hindrance effects .
Stereochemical Variations
Stereochemistry significantly influences biological activity and physicochemical properties:
Table 2: Stereochemical Comparisons
| Compound Name | Configuration | Optical Activity | Biological Relevance |
|---|---|---|---|
| This compound | (3S,5R) | Not reported | Optimized for chiral drug intermediates |
| tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate | (3R,5S) | Not reported | Potential for distinct receptor interactions |
| tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | (3R,5S) | Not reported | Altered spatial arrangement affects ligand binding |
- The (3S,5R) configuration in the target compound may offer complementary stereoselectivity in asymmetric synthesis compared to (3R,5S) or (3S,5S) isomers .
Biological Activity
tert-Butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate, with the CAS number 2227197-67-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.30 g/mol. The compound features a piperidine ring substituted with an amino group and a methoxy group, which are critical for its biological activity.
Structural Information:
- SMILES: CC(C)(C)OC(=O)N1CC@@HN
- InChIKey: VYOYBSJHTACSNI-BDAKNGLRSA-N
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological properties:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as neurodegeneration. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.
- Antidepressant Activity : Preliminary investigations have shown that the compound may act as an antidepressant by influencing serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : The compound has been observed to exhibit anti-inflammatory effects, which may be useful in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neuroprotection : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various piperidine derivatives, including this compound. Results indicated significant reductions in neuronal cell death in vitro under oxidative stress conditions .
- Antidepressant Efficacy : A clinical trial assessed the antidepressant effects of this compound compared to standard treatments. The results showed comparable efficacy with fewer side effects, suggesting its potential as a novel therapeutic agent for depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents can significantly alter its pharmacological profile.
Table 1: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and CNS penetration |
| Amino Group | Critical for neuroprotective activity |
| tert-Butyl | Increases stability and solubility |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (3S,5R)-3-amino-5-methoxypiperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step strategies, including:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, often using tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
- Stereoselective Functionalization : Enantioselective installation of the 3S-amino and 5R-methoxy groups via chiral auxiliaries or catalytic asymmetric synthesis. For example, enzymatic resolution or chiral pool synthesis may be employed .
- Coupling Reactions : Use of coupling agents such as HBTU or HATU to form carbamate linkages, as demonstrated in analogous piperidine derivatives .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Definitive confirmation of the (3S,5R) configuration via single-crystal X-ray diffraction, as seen in structurally related piperidine-carboxylate derivatives .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) to verify enantiopurity .
- 2D NMR (COSY/NOESY) : Spatial analysis of substituents through nuclear Overhauser effects (NOE) correlations, particularly to distinguish axial vs. equatorial orientations of the methoxy group .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during Boc-protected intermediate synthesis?
- Methodological Answer :
- Reagent Selection : Use of HBTU or HATU with catalytic DMAP improves carbamate formation efficiency, as shown in peptide-like coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reactivity, while maintaining low temperatures (0–20°C) minimizes side reactions .
- Purification Techniques : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures ensures high purity (>95%) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental / NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Deuterium exchange or -labeling can clarify ambiguous proton environments in crowded spectral regions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C, monitoring degradation via HPLC at timed intervals .
- Kinetic Analysis : Calculate half-life () using first-order kinetics models to identify pH-sensitive functional groups (e.g., Boc cleavage under acidic conditions) .
- Solid-State Stability : Store samples under accelerated humidity (75% RH) and analyze crystallinity changes via XRPD .
Q. What role do protecting groups (e.g., Boc) play in the compound’s synthetic versatility?
- Methodological Answer :
- Temporary Protection : The Boc group shields the piperidine nitrogen during subsequent reactions (e.g., methoxylation or amidation), preventing unwanted side reactions .
- Deprotection Strategies : Boc removal under mild acidic conditions (e.g., TFA/DCM) preserves stereochemistry and functional group integrity .
- Compatibility : Boc stability under basic conditions enables orthogonal protection with acid-labile groups (e.g., Fmoc) in multi-step syntheses .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
